Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Priralfinamide, also known as Ralfinamide, FCE-26742A; NW-1029; PNU-0154339E, is a Na-channel blocker for the treatment of neuropathic pain and other pain conditions such as post-operative dental pain. It has a relatively complex pharmacology, acting as a mixed voltage-gated sodium channel blocker (including Nav1.7), N-type calcium channel blocker, noncompetitive NMDA receptor antagonist, and monoamine oxidase B inhibitor.
Virginiamycin complex contains two streptogramin antibiotics, virginiamycin M1 (75%;) and virginiamycin S1 (25%;), produced by S. virginiae. As a complex, the two antibiotics act synergistically to irreversibly inhibit protein synthesis in bacteria. When given to livestock, virginiamycin improves growth. Virginiamycin complex is also used in fuel ethanol fermenters to prevent to control bacteria competing with yeast for nutrients. Virginiamycin is a class of streptogramin-related depsipeptides isolated from the bacterium Streptomyces virginiae and other Streptomyces bacterial species. The virginiamycins consist of two major components, virginiamycin M1 and virginiamycin S1. These agents bind to and inhibit ribosome assembly, thereby preventing protein synthesis. Active against Gram-positive bacteria, these antibiotics are primarily used in veterinary practice. (NCI04) An antibiotic mixture originally isolated from Streptomyces pristinaspiralis. It is a mixture of compounds from STREPTOGRAMIN GROUP A: pristinamycin IIA and IIB and from STREPTOGRAMIN GROUP B: pristinamycin IA, pristinamycin IB, pristinamycin IC.
PRLX-93936 is an analog of erastin that has antitumor activity. It inhibits the hypoxia-inducible factor 1 (HIF-1) signaling pathway under hypoxic conditions (IC50 = 0.09 μM in a cell-based reporter assay). PRLX-93936 (1 μM) also inhibits hypoxia-induced increases in HIF-1α expression in ME-180 cervical cancer cells. It inhibits the growth of HT-1080 fibrosarcoma, OVCAR-5 ovarian cancer, BJELR tumorigenic primary fibroblast, and PANC-1 pancreatic cancer cells with IC50 values of less than 100 nM. PRLX-93936 inhibits tumor growth in PANC-1 and HT-1080 xenograft models when administered at a dose of 50 mg/kg and induces tumor regression when administered at a dose of 100 mg/kg. PRLX 93936 is a structural analogue of erastin with potential antineoplastic activity. Erastin analogue PRLX 93936 appears to inhibit mitochondrial outer membrane protein VDACs (voltage-dependent anion channels) 2 and 3, resulting in an oxidative, non-apoptotic cell death. Erastin analogue PRLX 93936 exhibits greater lethality in cell lines harboring mutations in the GTPase protein oncogenes HRAS and KRAS or the serine-threonine protein kinase oncogene BRAF than in non-tumorigenic cell lines. VDACs 2 and 3 are up-regulated in a wide variety of tumor cell lines.
Pritelivir, also known as AIC-316 and BAY 57-1293, is a potent helicase primase inhibitor. BAY 57-1293 inhibits replication of herpes simplex virus (HSV) type 1 and type 2 in the nanomolar range in vitro by abrogating the enzymatic activity of the viral primase-helicase complex. In various rodent models of HSV infection the antiviral activity of BAY 57-1293 in vivo was found to be superior compared to all compounds currently used to treat HSV infections. The compound shows profound antiviral activity in murine and rat lethal challenge models of disseminated herpes, in a murine zosteriform spread model of cutaneous disease, and in a murine ocular herpes model. It is active in parenteral, oral, and topical formulations.
Pritelivir, also known as AIC-316 and BAY 57-1293, is a potent and selective herpes simplex virus (HSV) helicase primase inhibitor.
Biological Activity of Pritelivir
Pritelivir inhibits viral reproduction in Vero cell (IC50 = 0.02 mM HSV-1 and HSV-2). It also lowers the levels of P-tau and b-amyloid in Vero cells. Pritelivir is effective against clinical isolates and bovine and porcine HSV strains. However, it is less effective against varicella zoster virus in vitro and cytomegalovirus. HSV-infected mice also show antiviral activity. HSV infection in rodent models was demonstrated to have a superior antiviral effect than any other HSV treatment. The compound has an extreme antiviral activity in murine and rat disseminated syphilis models, murine-zosteriform spread models, and murine ocular herpes models. It is effective in topical, oral, or parenteral formulations.
BAY-57-1293 can be taken orally as an oral helicase prime inhibitor. It inhibits the ATPase activity (IC50 =30 nM) of the herpes virus (HSV). It is effective against HSV-1 and HSV-2 replication in Vero cells (IC50 = 20, nM) and works against porcine HSV strains. (IC50s = 5, 0.12 mM and respectively). In vivo, oral administration BAY-57-1293 is potent against HSV-1 & HSV-2 in a Lethal Challenge model (ED50 = 0,5 mg/kg) and in an zosteriform spread simulation, at a dose 15 mg/kg for mice and Lewis rats. It can also be used in a mouse model of eye herpes. BAY-57-1293 decreases amyloid beta (Ab) levels and phosphorylated Tau within HSV-1 infected Vero cells.
Mechanism of action of Pritelivir
BAY57-1293 inhibits herpes simplex virus type 1 or 2 replication in vitro in nanomolar ranges by abrogating the enzyme activity of the viral primase/helicase combination.
Uses of Pritelivir
Pritelivir (0.3-30mg/kg) reduces HSV-1, E-377-related mortality. Pritelivir's potent antiviral activity is strong and can break resistance. It can also treat potentially fatal HSV type 1 and 2, including herpes simplex encephalitis.
Monoacylglycerol lipase (MAGL) hydrolyzes the endogenous cannabinoid 2-arachidonoyl glycerol (2-AG), terminating its capacity to activate cannabinoid receptors. Pristimerin is a naturally occurring terpenoid that potently inhibits MAGL (IC50 = 93 nM). Its actions are rapid, reversible, and noncompetitive. Pristimerin (1 µM) significantly increases 2-AG levels in isolated rat neurons, indicating that it inhibits endogenous MAGL in cultured cells. Moreover, it does not increase levels of palmitoyl ethanolamide, suggesting that pristimerin does not affect the activity of fatty acid amide hydrolase (FAAH). Pristimerin is an triterpenoid and an antitumor agent. Induces caspase-dependent apoptosis by inhibiting the chymotrypsin-like activity of the proteasome.